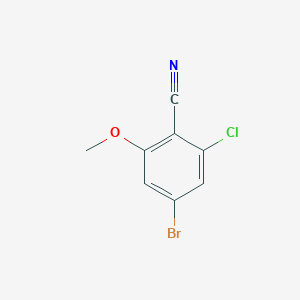![molecular formula C18H22BrNO2 B13988495 2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide CAS No. 4303-82-6](/img/structure/B13988495.png)
2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol is a complex organic compound that features a unique structure combining multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol involves multiple steps, typically starting with the preparation of the core cyclohexane structureThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines .
科学的研究の応用
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specialized properties.
作用機序
The mechanism by which 4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
類似化合物との比較
Similar Compounds
Imidazole: A five-membered heterocyclic compound with nitrogen atoms.
Phenylcyclohexane: A simpler structure with a phenyl group attached to a cyclohexane ring.
Dimethylcyclohexane: A cyclohexane ring with two methyl groups attached.
Uniqueness
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
特性
CAS番号 |
4303-82-6 |
|---|---|
分子式 |
C18H22BrNO2 |
分子量 |
364.3 g/mol |
IUPAC名 |
4,4-dimethyl-2-(4-phenylphenyl)morpholin-4-ium-2-ol;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-19(2)12-13-21-18(20,14-19)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11,20H,12-14H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VWDHSLXFJURIES-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


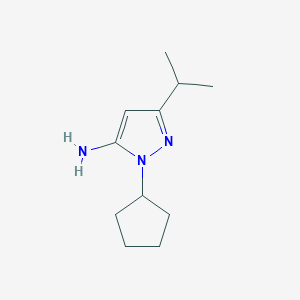

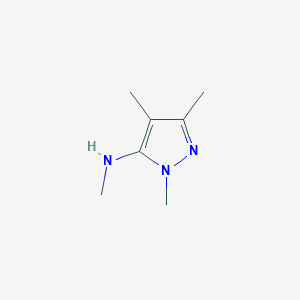

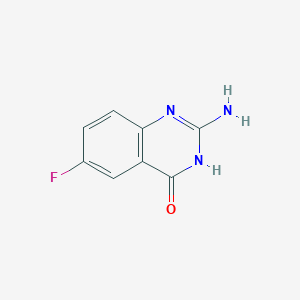
![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
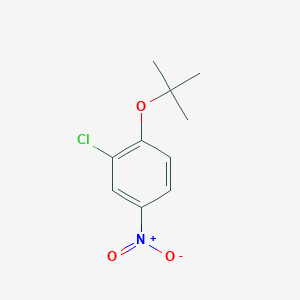

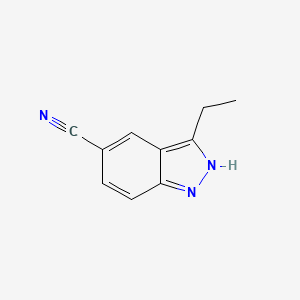
![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
